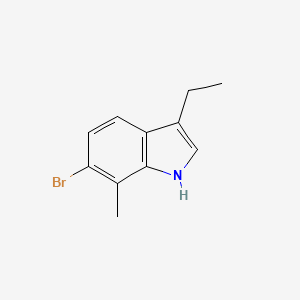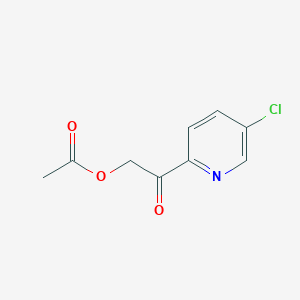
3-(2-Acétylphényl)-1,3-oxazolidin-2-one
Vue d'ensemble
Description
3-(2-Acetylphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring fused with an acetylphenyl group
Applications De Recherche Scientifique
3-(2-Acetylphenyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Target of Action
The compound “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that are often used as antibiotics, targeting bacterial protein synthesis .
Mode of Action
This prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .
Biochemical Pathways
Oxazolidinones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions are part of the broader organic chemistry reactions involving carbonyl compounds.
Pharmacokinetics
Oxazolidinones, in general, are well absorbed and widely distributed in the body .
Result of Action
Oxazolidinones typically inhibit bacterial protein synthesis, leading to the death of the bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-aminoacetophenone with phthalic anhydride derivatives in the presence of a catalytic amount of triethylamine under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring.
Industrial Production Methods
While specific industrial production methods for 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Acetylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinone derivatives with different functional groups, while reduction can produce alcohols or other reduced forms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1,3-oxazolidin-2-one: Lacks the acetyl group, which may reduce its binding affinity and specificity.
2-Acetylphenyl-1,3-oxazolidin-2-one: Similar structure but different substitution pattern, which can affect its reactivity and applications.
Uniqueness
3-(2-Acetylphenyl)-1,3-oxazolidin-2-one is unique due to the presence of both the oxazolidinone ring and the acetylphenyl group. This combination provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in research and industry.
Propriétés
IUPAC Name |
3-(2-acetylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)9-4-2-3-5-10(9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVZZUQCICUXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1449094.png)

![2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1449096.png)
![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)








![7-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B1449113.png)
